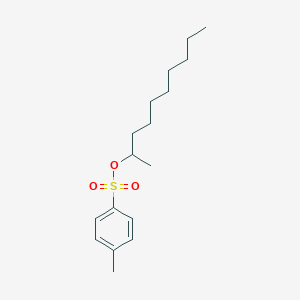

decan-2-yl 4-methylbenzenesulfonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H28O3S |

|---|---|

Molecular Weight |

312.5 g/mol |

IUPAC Name |

decan-2-yl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C17H28O3S/c1-4-5-6-7-8-9-10-16(3)20-21(18,19)17-13-11-15(2)12-14-17/h11-14,16H,4-10H2,1-3H3 |

InChI Key |

HEOQSGMVJDBNBC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C)OS(=O)(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for Decan 2 Yl 4 Methylbenzenesulfonate

Classical Tosylation Protocols for Secondary Alcohols

The conversion of secondary alcohols, such as decan-2-ol, into their corresponding tosylates is a fundamental transformation in organic chemistry. This process, known as tosylation, enhances the leaving group ability of the hydroxyl group, facilitating subsequent nucleophilic substitution or elimination reactions.

Direct Esterification of Decan-2-ol with p-Toluenesulfonyl Chloride (p-TsCl)

The most common method for synthesizing decan-2-yl 4-methylbenzenesulfonate (B104242) is the direct esterification of decan-2-ol with p-toluenesulfonyl chloride (p-TsCl). svkm-iop.ac.inresearchgate.net This reaction involves the attack of the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonate ester and hydrochloric acid as a byproduct. masterorganicchemistry.com The reaction is typically carried out in the presence of a base to neutralize the HCl generated. google.com

A standard laboratory procedure involves dissolving decan-2-ol in a suitable solvent, such as pyridine (B92270) or chloroform, and then adding p-TsCl. svkm-iop.ac.in The reaction mixture is often stirred at a controlled temperature to ensure complete reaction and minimize side products. The tosylate product can then be isolated and purified through techniques like filtration and recrystallization. nih.gov

Strategic Application of Organic and Inorganic Bases in Tosylation Processes

The choice of base is a critical parameter in the tosylation of secondary alcohols. Bases play a dual role: they act as a scavenger for the hydrochloric acid produced during the reaction and can also function as a nucleophilic catalyst. google.com

Organic Bases: Pyridine is a frequently used base in tosylation reactions. libretexts.orgorgosolver.com It effectively neutralizes the HCl and also acts as a catalyst by forming a more reactive sulfonylpyridinium salt intermediate. Other organic bases, such as triethylamine (Et3N) and N,N-dimethylaminopyridine (DMAP), are also employed. nih.gov The use of stronger bases generally favors the O-tosylation over potential side reactions. svkm-iop.ac.in

Inorganic Bases: Inorganic bases like potassium hydroxide (KOH) and potassium carbonate (K2CO3) can also be utilized. google.com However, attempts to use inorganic bases like K2CO3 have sometimes yielded disappointing results. nih.gov The selection of an appropriate base is crucial for optimizing the reaction yield and preventing unwanted side reactions. For instance, in some cases, the use of a strong base is necessary to drive the reaction to completion, while in others, a milder base is preferred to avoid degradation of sensitive functional groups. svkm-iop.ac.in

| Base Type | Examples | Role in Tosylation |

| Organic | Pyridine, Triethylamine (Et3N), N,N-Dimethylaminopyridine (DMAP) | HCl scavenger, Nucleophilic catalyst |

| Inorganic | Potassium Hydroxide (KOH), Potassium Carbonate (K2CO3) | HCl scavenger |

Optimization of Reaction Parameters for Enhanced Yield and Stereochemical Control

To maximize the yield and control the stereochemistry of the tosylation reaction, several parameters can be optimized. These include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Solvent: The solvent can influence the reaction rate and selectivity. Aprotic solvents like diethyl ether and aromatic hydrocarbons are often used. google.com

Temperature: The reaction is typically conducted at reduced temperatures, such as 0 °C or 5 °C, to control the reaction rate and minimize the formation of byproducts. google.comlibretexts.org

Stoichiometry: The molar ratio of the alcohol, p-TsCl, and the base is a key factor. An excess of the base is often used to ensure complete neutralization of the generated acid. svkm-iop.ac.ingoogle.com For instance, a molar ratio of alcohol to p-TsCl to base of 1:1.5:2 has been reported as a well-established procedure. svkm-iop.ac.in Studies on the tosylation of cellulose (B213188) have shown that the degree of substitution is significantly influenced by the molar equivalents of tosyl chloride and the base. uhb.edu.saresearchgate.net

Reaction Time: The duration of the reaction is another important parameter that needs to be optimized to ensure the reaction goes to completion without significant degradation of the product. Reaction times can range from a few hours to several days depending on the specific substrate and conditions. google.comnih.gov

Enantioselective Synthesis of Chiral Decan-2-yl 4-Methylbenzenesulfonate Stereoisomers

The synthesis of specific stereoisomers of chiral molecules is of paramount importance in various fields, including pharmaceuticals and materials science. This compound possesses a chiral center at the second carbon atom of the decyl chain, and therefore, methods for its enantioselective synthesis are highly valuable.

Precursor Chiral Alcohol Synthesis via Stereocontrol Mechanisms (e.g., Ring-Opening of Chiral Oxiranes with Grignard Reagents)

A common strategy for the enantioselective synthesis of chiral secondary alcohols, the precursors to chiral tosylates, involves the stereocontrolled ring-opening of chiral epoxides (oxiranes). researchgate.net Grignard reagents are powerful nucleophiles that can open the strained three-membered ring of an epoxide. masterorganicchemistry.com

The reaction of a Grignard reagent with an oxirane typically proceeds via an S(_N)2 mechanism, where the nucleophile attacks the less substituted carbon atom of the epoxide ring. chemistrysteps.com This attack leads to an inversion of configuration at the site of attack. By starting with an enantiomerically pure oxirane, one can obtain a chiral alcohol with a defined stereochemistry. For example, reacting a chiral propylene oxide derivative with an appropriate Grignard reagent can yield a chiral secondary alcohol. This alcohol can then be converted to the corresponding chiral tosylate. doubtnut.com

The stereochemical outcome of the ring-opening reaction is highly dependent on the structure of the epoxide and the reaction conditions. chemistrysteps.com

Stereospecific Functionalization Approaches for Chiral Sulfonate Formation

Once the chiral alcohol precursor is obtained, its conversion to the chiral sulfonate must proceed with retention of configuration at the chiral center. The tosylation of an alcohol with p-TsCl is a stereospecific reaction where the C-O bond of the alcohol remains intact, and only the O-H bond is broken. masterorganicchemistry.comlibretexts.org This means that the stereochemistry of the chiral center is preserved during the tosylation process.

This stereospecificity is a key advantage of using tosylates in subsequent nucleophilic substitution reactions, as it allows for predictable stereochemical outcomes. libretexts.org The development of chiral sulfonic acids and their derivatives is an active area of research, with the aim of creating new catalysts and reagents for stereoselective synthesis. nih.govacs.org

Methodologies for Controlling and Assessing Enantiomeric Excess in Chiral Tosylates

The stereochemical purity of chiral tosylates, such as this compound, is critical for their successful application in asymmetric synthesis. The enantiomeric excess (ee), a measure of this purity, is the degree to which one enantiomer is present in greater amounts than the other. wikipedia.org A variety of analytical techniques are employed to accurately determine the enantiomeric excess of chiral tosylates. These methods are essential for monitoring the stereochemical outcome of synthetic reactions and for ensuring the quality of the final products.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. uma.esheraldopenaccess.us This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. The differential interaction leads to different retention times for each enantiomer, allowing for their separation and subsequent quantification. researchgate.net The choice of the chiral stationary phase is crucial and often depends on the specific structure of the tosylate. Polysaccharide-based CSPs, for instance, are widely used and have proven effective for the resolution of a broad range of chiral compounds. researchgate.net The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. taylorandfrancis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Resolving Agents: NMR spectroscopy offers a powerful alternative for determining enantiomeric excess. nih.gov In an achiral environment, enantiomers are indistinguishable by NMR as they have identical spectra. However, in the presence of a chiral resolving agent (CRA) or a chiral solvating agent (CSA), the enantiomers can be differentiated. nih.govresearchgate.net These agents interact with the enantiomers to form transient diastereomeric complexes, which exhibit distinct NMR spectra. nih.govbates.edu This spectral non-equivalence allows for the integration of the signals corresponding to each diastereomer, from which the enantiomeric excess can be calculated. Common chiral resolving agents include chiral lanthanide shift reagents and compounds like (R)-(-)- or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol). researchgate.net

Polarimetry: Polarimetry is a classical method for assessing enantiomeric purity based on the ability of chiral molecules to rotate the plane of polarized light. youtube.com The magnitude and direction of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, path length, temperature, and wavelength). youtube.com The enantiomeric excess can be determined by comparing the specific rotation of a sample to the specific rotation of the pure enantiomer, a value known as the optical purity. wikipedia.orgstereoelectronics.org While relatively simple to perform, polarimetry can be less accurate than chromatographic or spectroscopic methods, particularly for samples with small rotation values or in the presence of optically active impurities. stereoelectronics.org Modern techniques like cavity-enhanced polarimetry are being developed to improve sensitivity and accuracy, even for trace amounts in complex mixtures. nih.gov

Below is an interactive data table summarizing the key features of these methodologies:

| Methodology | Principle | Advantages | Limitations |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | High accuracy and precision; applicable to a wide range of compounds. uma.esheraldopenaccess.us | Requires method development for each compound; availability of suitable chiral stationary phases. |

| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral resolving agent, resulting in distinct NMR signals for each enantiomer. nih.gov | Provides structural information; can be used for absolute configuration determination in some cases. | Requires a chirally pure resolving agent; potential for signal overlap and complex spectra. bates.edu |

| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral sample. youtube.com | Rapid and non-destructive. | Lower sensitivity and accuracy compared to other methods; requires a pure standard of one enantiomer; susceptible to impurities. stereoelectronics.org |

Exploration of Emerging and Alternative Synthetic Routes to this compound and Analogues

The conventional synthesis of sulfonate esters, including this compound, typically involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base. youtube.com While effective, this method can have drawbacks such as the use of hazardous reagents and the generation of stoichiometric waste. Consequently, there is ongoing research into the development of more sustainable and efficient synthetic alternatives. rsc.org

Green Synthetic Methodologies: A significant focus of modern synthetic chemistry is the development of "green" processes that minimize environmental impact. royalsocietypublishing.org For the synthesis of tosylates, this includes exploring the use of eco-friendly solvents and catalysts. jchemlett.com For instance, methods are being developed that utilize aqueous media, sometimes with the aid of hydrotropes like sodium tosylate to enhance solubility, thereby reducing the reliance on volatile organic solvents. rsc.org Other approaches focus on catalyst-free conditions or the use of more benign catalysts to replace traditional reagents. jchemlett.comorganic-chemistry.org The tosylation of starch, for example, has been demonstrated in an eco-friendly NaOH-urea solvent system. rsc.org

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of chiral compounds. pharmasalmanac.com Enzymes, such as lipases and proteases, can catalyze the enantioselective acylation or deacylation of alcohols, which can be a key step in a chemoenzymatic route to chiral tosylates. nih.govresearchgate.net For example, an enzymatic resolution could be employed to produce enantiomerically pure decan-2-ol, which can then be tosylated. doi.org This approach leverages the high stereoselectivity of enzymes to achieve high enantiomeric excess under mild reaction conditions. nih.gov

Novel Catalytic Approaches: Research is also directed towards the discovery of new catalysts that can improve the efficiency and scope of tosylation reactions. This includes the use of metal catalysts, such as those based on indium or ytterbium, which can facilitate the sulfonylation of alcohols under mild conditions. organic-chemistry.org Furthermore, organocatalytic methods are being investigated to avoid the use of potentially toxic metals. For instance, 4-methylpyridine N-oxide has been shown to catalyze the amine-free sulfonylation of various alcohols. organic-chemistry.org Electrochemical methods are also emerging as a powerful tool for the synthesis of sulfonate esters, offering a transition-metal-free strategy under mild conditions. researchgate.net

The following table provides a comparative overview of these emerging synthetic routes:

| Synthetic Route | Key Features | Potential Advantages |

| Green Synthesis | Use of environmentally benign solvents (e.g., water), catalysts, and reaction conditions. jchemlett.comrsc.org | Reduced environmental impact; increased safety; potential for cost savings. rsc.org |

| Enzymatic Synthesis | Employs enzymes for stereoselective transformations. pharmasalmanac.comdoi.org | High enantioselectivity; mild reaction conditions; biodegradable catalysts. |

| Novel Catalysis | Utilizes new metal-based, organocatalytic, or electrochemical methods. organic-chemistry.orgresearchgate.net | Improved reaction efficiency; broader substrate scope; milder reaction conditions. |

Reaction Mechanisms and Advanced Organic Transformations Involving Decan 2 Yl 4 Methylbenzenesulfonate

Nucleophilic Substitution Reactivity (SN1 and SN2 Pathways)

The reactivity of decan-2-yl 4-methylbenzenesulfonate (B104242) in nucleophilic substitution reactions is governed by the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. The secondary nature of the electrophilic carbon allows for competition between SN1 and SN2 pathways.

Decan-2-yl 4-Methylbenzenesulfonate as an Activated Alkyl Electrophile

The 4-methylbenzenesulfonate (tosylate) group is an exceptional leaving group due to the resonance stabilization of the resulting tosylate anion. This inherent stability makes the C-O bond weak and susceptible to cleavage. Consequently, the carbon atom to which the tosylate group is attached becomes highly electrophilic and an excellent site for nucleophilic attack. This activation is crucial for promoting substitution reactions that would otherwise be sluggish with a poorer leaving group like a hydroxyl group.

In the context of this compound, the secondary carbon atom is activated for nucleophilic substitution. The reaction can proceed through either an SN1 or SN2 mechanism. Strong nucleophiles and polar aprotic solvents generally favor the SN2 pathway, while weak nucleophiles and polar protic solvents promote the SN1 pathway, which involves the formation of a secondary carbocation intermediate. youtube.com

Investigation of Stereochemical Inversion and Retention in SN2 Displacements

A hallmark of the SN2 reaction is the inversion of stereochemistry at the electrophilic carbon center. quora.comlibretexts.org This occurs because the nucleophile attacks from the side opposite to the leaving group in a concerted, one-step mechanism. quora.comlibretexts.org For a chiral starting material like (R)-decan-2-yl 4-methylbenzenesulfonate, an SN2 reaction will lead to the formation of the (S)-product.

Conversely, if the reaction proceeds through an SN1 mechanism, the initial departure of the leaving group results in a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face with roughly equal probability, leading to a racemic or near-racemic mixture of products (both inversion and retention of configuration). quora.com The degree of racemization versus inversion in SN1 reactions can be influenced by the potential for the leaving group to shield one face of the carbocation.

Table 1: Stereochemical Outcome of Nucleophilic Substitution on this compound

| Starting Material Stereoisomer | Reaction Pathway | Predominant Product Stereochemistry |

| (R)-decan-2-yl 4-methylbenzenesulfonate | SN2 | (S)-product (Inversion) |

| (S)-decan-2-yl 4-methylbenzenesulfonate | SN2 | (R)-product (Inversion) |

| (R)- or (S)-decan-2-yl 4-methylbenzenesulfonate | SN1 | Racemic mixture (Inversion and Retention) |

Metal-Catalyzed Nucleophilic Coupling Reactions (e.g., LiCuCl4-Catalyzed Coupling with Organometallic Reagents)

Metal catalysts can significantly enhance the efficiency and selectivity of nucleophilic substitution reactions involving alkyl tosylates. For instance, lithium tetrachlorocuprate (LiCuCl4) is a known catalyst for the cross-coupling of alkyl tosylates with organometallic reagents, such as Grignard reagents. nih.govresearchgate.net These reactions provide a powerful method for forming new carbon-carbon bonds.

In a typical LiCuCl4-catalyzed coupling, the organometallic reagent (e.g., an alkyl or aryl Grignard reagent) acts as the nucleophile, displacing the tosylate group. The reaction is believed to proceed through an organocopper intermediate. These copper-catalyzed reactions often occur with high stereospecificity, typically proceeding with inversion of configuration at the electrophilic carbon, consistent with an SN2-like mechanism. nih.govorganic-chemistry.org

Table 2: Examples of LiCuCl4-Catalyzed Coupling Reactions with this compound

| Organometallic Reagent | Product |

| Methylmagnesium bromide | 2-Methyl-decane |

| Ethylmagnesium bromide | 3-Methyl-undecane |

| Phenylmagnesium bromide | 2-Phenyl-decane |

Elimination Reactions (E1 and E2 Pathways)

In the presence of a base, this compound can undergo elimination reactions to form alkenes. The regioselectivity and stereoselectivity of these reactions are dependent on the strength and steric bulk of the base, as well as the reaction conditions.

Regioselective and Stereoselective Olefin Formation from this compound

Elimination reactions of this compound can lead to the formation of different isomeric alkenes: dec-1-ene and dec-2-ene. The distribution of these products is governed by the principles of regioselectivity, primarily Zaitsev's and Hofmann's rules. libretexts.org

Zaitsev's Rule: In most cases, the more substituted (and therefore more stable) alkene is the major product. For this compound, this would be dec-2-ene. This outcome is favored by small, strong bases like ethoxide or hydroxide. youtube.comkhanacademy.org

Hofmann's Rule: When a sterically hindered (bulky) base is used, such as potassium tert-butoxide, the major product is the less substituted alkene, dec-1-ene. khanacademy.org The bulky base preferentially removes a proton from the less sterically hindered primary carbon (C1) over the more hindered secondary carbon (C3).

The dec-2-ene product can exist as two geometric isomers: (E)-dec-2-ene and (Z)-dec-2-ene. The formation of the more stable (E)-isomer is generally favored due to reduced steric strain. chemistrysteps.com

Table 3: Regioselectivity of Elimination from this compound

| Base | Major Product | Minor Product | Governing Rule |

| Sodium Ethoxide (NaOEt) | Dec-2-ene | Dec-1-ene | Zaitsev |

| Potassium tert-Butoxide (t-BuOK) | Dec-1-ene | Dec-2-ene | Hofmann |

Mechanistic Studies of Base-Induced E2 Eliminations

The E2 (bimolecular elimination) reaction is a concerted, one-step process where the base removes a proton, and the leaving group departs simultaneously to form the double bond. libretexts.orglibretexts.org For the E2 mechanism to occur efficiently, the proton being removed and the leaving group must be in an anti-periplanar conformation. chemistrysteps.comchemistrysteps.comlibretexts.orglibretexts.org This stereoelectronic requirement dictates the stereochemical outcome of the reaction.

In the case of this compound, rotation around the C2-C3 bond allows for an anti-periplanar arrangement of a hydrogen on C3 and the tosylate on C2, leading to the formation of dec-2-ene. Similarly, an anti-periplanar arrangement between a hydrogen on C1 and the tosylate on C2 leads to dec-1-ene. The transition state leading to the more stable trans (E) alkene is lower in energy, making the (E)-isomer the major stereoisomer of dec-2-ene formed. chemistrysteps.comyoutube.com

The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. libretexts.org Strong bases are required to facilitate the reaction. libretexts.org The choice of a non-bulky versus a bulky base is a key factor in controlling the regioselectivity of the elimination, as discussed previously. khanacademy.org

Rearrangement Processes

The departure of the tosylate leaving group from this compound can generate a carbocation intermediate, particularly under SN1 and E1 reaction conditions. This intermediate is susceptible to rearrangements, leading to the formation of more stable carbocations and a mixture of products.

Carbocation Rearrangements in SN1 and E1 Pathways of Secondary Tosylates

In unimolecular substitution (SN1) and elimination (E1) reactions, the rate-determining step is the formation of a carbocation. masterorganicchemistry.com For secondary tosylates like this compound, this initially results in a secondary carbocation. However, this intermediate can undergo rearrangement to form a more stable carbocation. libretexts.orglibretexts.org This process, known as a 1,2-hydride shift or alkyl shift, involves the migration of a hydrogen atom or an alkyl group from an adjacent carbon to the positively charged carbon. libretexts.orgkhanacademy.org

These rearrangements are common when a more stable carbocation can be formed, such as a tertiary carbocation. libretexts.org Once the more stable carbocation is generated, it can then be attacked by a nucleophile (in an SN1 reaction) or lose a proton (in an E1 reaction) to yield the final product. libretexts.org Consequently, reactions involving secondary tosylates via SN1 or E1 pathways often yield a mixture of products, with the major product arising from the rearranged carbocation. libretexts.org The stability of the carbocation intermediate plays a crucial role in determining the reaction pathway and the distribution of products. khanacademy.org

Intramolecular Cyclization and Ring-Contraction/Expansion Reactions Initiated by Tosylate Departure

The departure of a tosylate group can initiate intramolecular cyclization reactions, where a nucleophilic portion of the same molecule attacks the resulting electrophilic carbon center. This process is a powerful method for constructing cyclic compounds. The regioselectivity of the cyclization, determining the size of the ring formed, is often governed by kinetic or thermodynamic factors. libretexts.org While five-membered rings are often kinetically favored, thermodynamic control can lead to the formation of more stable six-membered rings. libretexts.org

Furthermore, the formation of a carbocation upon tosylate departure can also lead to ring-contraction or ring-expansion reactions in cyclic systems. These rearrangements are driven by the release of ring strain and the formation of a more stable carbocation. For instance, a carbocation adjacent to a strained ring may undergo rearrangement to expand or contract the ring, leading to a more stable cyclic system.

Metal-Catalyzed Functionalization and Cross-Coupling Chemistry

Alkyl tosylates, including this compound, are increasingly utilized as electrophiles in metal-catalyzed cross-coupling reactions. These methods offer powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

This compound in Aminocarbonylation of Unactivated Alkyl Electrophiles

A significant advancement in the functionalization of unactivated alkyl electrophiles is the cobalt-catalyzed aminocarbonylation of alkyl tosylates. nih.govnih.govdntb.gov.ua This reaction provides a stereospecific method for the synthesis of amides from readily available alkyl tosylates. nih.govdntb.gov.ua The proposed mechanism involves an SN2 displacement of the tosylate by an anionic cobaltate carbonyl species, followed by migratory insertion of carbon monoxide and subsequent nucleophilic displacement by an amine to yield the amide product and regenerate the catalyst. nih.gov This method is notable for its broad substrate scope, including a wide range of amines, and its high degree of stereospecificity. nih.govnih.gov

A study on this transformation utilized (S)-decan-2-yl 4-methylbenzenesulfonate as a substrate. The reaction with morpholine, catalyzed by dicobalt octacarbonyl, produced the corresponding amide with high yield and excellent stereospecificity. This demonstrates the utility of this compound in convergent and stereocontrolled amide synthesis. nih.gov

Table 1: Cobalt-Catalyzed Aminocarbonylation of (S)-decan-2-yl 4-methylbenzenesulfonate

| Amine | Catalyst | Product Yield (%) | Stereospecificity |

| Morpholine | Co2(CO)8 | High | Excellent |

Data sourced from studies on stereospecific aminocarbonylation of unactivated alkyl tosylates. nih.gov

Potential for Other Palladium, Nickel, or Copper-Mediated Cross-Coupling Reactions with Alkyl Tosylates

The success of metal-catalyzed reactions with alkyl tosylates extends beyond cobalt. Palladium, nickel, and copper catalysts have all shown promise in mediating cross-coupling reactions involving these electrophiles.

Palladium-Catalyzed Reactions: While palladium-catalyzed cross-coupling reactions have been extensively developed for aryl and vinyl halides, their application to unactivated alkyl electrophiles has been more challenging due to issues of slow oxidative addition and competing β-hydride elimination. nih.gov However, advancements have been made, particularly in the Negishi coupling of primary alkyl tosylates with organozinc reagents. nih.govorganic-chemistry.org Furthermore, palladium catalysts have been developed for the allylic cross-coupling of homoallylic tosylates, including secondary tosylates, which proceeds via an alkene-mediated SN2-type stereoinvertive oxidative addition. nih.gov Palladium-catalyzed aminocarbonylation has also been studied, with mechanistic insights gained from reactions involving aryl chlorides. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysts are often preferred for their ability to undergo oxidative addition with alkyl halides under milder conditions. acs.org Nickel-catalyzed reductive cross-coupling of alkyl tosylates with allyl alcohols has been reported, providing allylation products with high stereospecificity. nih.govunc.edu There are also examples of nickel-catalyzed cross-coupling of alkyl tosylates with aryl silanes and electrochemical methods for C(sp³)–C(sp³) bond formation between alkyl bromides and alkyl tosylates. acs.orgrsc.org Combined nickel/cobalt systems have also been developed for the cross-coupling of alkyl halides with alkyl tosylates. acs.org

Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions of nonactivated secondary alkyl tosylates with secondary alkyl Grignard reagents have been developed. organic-chemistry.orgacs.orgnih.gov These reactions are significant as they enable the formation of C-C bonds between two tertiary carbons and proceed via an SN2 mechanism with inversion of configuration, allowing for stereocontrolled synthesis. organic-chemistry.orgacs.orgacs.org The use of additives like TMEDA and LiOMe has been shown to be critical for the success of these transformations. organic-chemistry.orgacs.org

Given these precedents, it is highly probable that this compound could serve as a suitable substrate in a variety of these palladium, nickel, and copper-mediated cross-coupling reactions, further expanding its utility in synthetic organic chemistry.

Stereochemical Aspects and Advanced Chiral Synthesis Pathways of Decan 2 Yl 4 Methylbenzenesulfonate

Stereoisomerism, Enantiomer Design, and Diastereoselection

The core of decan-2-yl 4-methylbenzenesulfonate's stereochemistry lies in the tetrahedral carbon atom bonded to a hydroxyl group (which is subsequently tosylated), a hydrogen atom, a methyl group, and an octyl group. This arrangement results in non-superimposable mirror images, or enantiomers, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules.

Directed Synthesis of Specific Enantiomers ((R)- and (S)-Decan-2-yl 4-Methylbenzenesulfonate)

The synthesis of specific enantiomers of decan-2-yl 4-methylbenzenesulfonate (B104242) typically begins with the corresponding chiral alcohol, (R)- or (S)-decan-2-ol. The tosylation of an alcohol generally proceeds with retention of configuration at the chiral center because the carbon-oxygen bond of the alcohol is not broken during the reaction. khanacademy.org The reaction involves the attack of the oxygen atom of the alcohol on the sulfur atom of tosyl chloride, followed by the departure of the chloride ion and a proton.

A general procedure for the tosylation of an alcohol involves dissolving the alcohol in a suitable solvent, such as dichloromethane, and cooling the solution to 0°C. rsc.org A base, like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), is added, followed by the portion-wise addition of 4-methylbenzenesulfonyl chloride (tosyl chloride). rsc.org The reaction is then typically allowed to warm to room temperature and stirred for several hours to ensure completion. The use of a base is crucial to neutralize the HCl generated during the reaction. khanacademy.org

The synthesis of enantiomerically enriched decan-2-ol, the precursor to the desired tosylate, can be achieved through various asymmetric synthesis methods. One common approach is the asymmetric reduction of the corresponding prochiral ketone, 2-decanone (B165314). This can be accomplished using biocatalysts, such as plant tissues, which have been shown to reduce ketones with high enantioselectivity. nih.gov For instance, certain plant tissues can produce either the (R)- or (S)-alcohol with high enantiomeric excess (e.e.). nih.gov Alternatively, catalytic asymmetric hydrogenation using chiral metal complexes, such as those based on ruthenium, can efficiently reduce ketones to chiral alcohols. pharmtech.comliverpool.ac.uk

Diastereoselective Induction in Transformations Involving Chiral Centers Adjacent to the Tosylate

While this compound itself only has one chiral center, its reactions can involve the formation of new stereocenters. In such cases, the existing chiral center at C-2 can influence the stereochemical outcome of the reaction, a phenomenon known as diastereoselective induction. The bulky tosylate group can sterically hinder one face of the molecule, directing an incoming reagent to the opposite face. This is a fundamental principle in asymmetric synthesis, where a pre-existing stereocenter is used to control the formation of subsequent stereocenters.

Chiral Auxiliary and Ligand-Controlled Strategies in Tosylate Chemistry

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org While the direct synthesis of enantiopure this compound primarily relies on starting with an enantiopure alcohol, the principles of chiral auxiliary-controlled reactions are central to obtaining such precursors.

For example, in the synthesis of a chiral alcohol precursor, an achiral ketone could be reacted with a chiral auxiliary to form a chiral enolate. Subsequent alkylation of this enolate would proceed with high diastereoselectivity due to the steric influence of the auxiliary. numberanalytics.com Removal of the auxiliary would then yield the chiral alcohol. Evans oxazolidinones are a well-known class of chiral auxiliaries used in asymmetric alkylation and aldol (B89426) reactions. wikipedia.org

Ligand-controlled strategies are predominantly employed in catalytic asymmetric reactions. Chiral ligands coordinate to a metal center to create a chiral catalyst. This catalyst then interacts with the substrate in a way that favors the formation of one enantiomer over the other. In the context of preparing the chiral alcohol precursor for this compound, asymmetric hydrogenation of 2-decanone would utilize a chiral phosphine (B1218219) ligand, such as BINAP or a derivative, in conjunction with a ruthenium catalyst. chemrxiv.org The specific geometry and electronic properties of the chiral ligand create a chiral pocket around the metal center, dictating the facial selectivity of the hydride attack on the ketone.

Asymmetric Catalysis in the Preparation of Chiral Precursors and Derivatives

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, including the chiral alcohol precursors to this compound. ru.nl The key advantage of this approach is the use of a small amount of a chiral catalyst to generate a large quantity of a chiral product.

Several catalytic asymmetric methods are applicable for the synthesis of chiral secondary alcohols:

Asymmetric Hydrogenation: This involves the reduction of a prochiral ketone using hydrogen gas and a chiral metal catalyst. pharmtech.com Catalysts derived from ruthenium and chiral diphosphine ligands are particularly effective for the hydrogenation of simple ketones. pharmtech.com

Asymmetric Transfer Hydrogenation: In this method, a hydrogen donor, such as isopropanol (B130326) or formic acid, is used instead of hydrogen gas. pharmtech.com Ruthenium catalysts with chiral diamine ligands are commonly employed. pharmtech.com

Enzymatic Reduction: Biocatalysts, such as alcohol dehydrogenases, can reduce ketones with high enantioselectivity. pharmtech.com These reactions often require a cofactor, which needs to be recycled. pharmtech.com

The choice of catalyst and reaction conditions determines the enantioselectivity and yield of the chiral alcohol. For example, different plant tissues have been shown to reduce acetophenone (B1666503) and its derivatives to the corresponding (R)- or (S)-alcohols with enantiomeric excesses up to 98% and chemical yields up to 80%. nih.gov

Methodologies for High-Resolution Enantiomeric Purity Assessment (e.g., Mosher Ester Analysis, Chiral Chromatography)

Once a chiral compound has been synthesized, it is crucial to determine its enantiomeric purity. Two widely used methods for this are Mosher's ester analysis and chiral chromatography.

Mosher's Ester Analysis

Mosher's ester analysis is a nuclear magnetic resonance (NMR) based method used to determine the absolute configuration of secondary alcohols. nih.govumn.edu The chiral alcohol of unknown configuration is derivatized by reacting it with both the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric esters. umn.edustackexchange.com

The underlying principle is that the protons in these diastereomeric esters will experience different magnetic environments due to the anisotropic effect of the phenyl group in the MTPA moiety. nih.govspringernature.com This results in different chemical shifts in the ¹H NMR spectrum for corresponding protons in the two diastereomers. nih.govspringernature.com By comparing the chemical shifts of the protons in the (R)-MTPA ester and the (S)-MTPA ester, the absolute configuration of the original alcohol can be deduced. stackexchange.com A key aspect of this analysis is the assumption of a specific conformation of the Mosher esters in solution. umn.edu

Table 1: General Steps for Mosher's Ester Analysis

| Step | Description |

| 1. Derivatization | The chiral alcohol is reacted separately with (R)-MTPA and (S)-MTPA (or their acid chlorides) to form two diastereomeric esters. echemi.com |

| 2. NMR Analysis | ¹H NMR spectra are acquired for both diastereomeric esters. stackexchange.com |

| 3. Data Comparison | The chemical shifts (δ) of corresponding protons in the two spectra are compared, and the difference (Δδ = δS - δR) is calculated. stackexchange.com |

| 4. Configurational Assignment | Based on the sign of the Δδ values for protons on either side of the stereocenter, the absolute configuration of the alcohol is assigned. stackexchange.com |

Chiral Chromatography

Chiral chromatography is a powerful technique for separating enantiomers and determining their relative amounts. libretexts.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture. youtube.com This differential interaction leads to different retention times for the enantiomers, allowing for their separation and quantification.

Common types of chiral stationary phases include those based on polysaccharides (like cellulose (B213188) and amylose), proteins, and cyclodextrins. youtube.com The separation mechanism can involve various interactions such as hydrogen bonding, π-π interactions, and steric hindrance. youtube.com Chiral chromatography can be performed using high-performance liquid chromatography (HPLC), gas chromatography (GC), or supercritical fluid chromatography (SFC). libretexts.orgnih.gov For a given separation, the choice of the chiral stationary phase, mobile phase, and other chromatographic conditions is critical. youtube.com

Table 2: Comparison of Chiral Purity Assessment Methods

| Method | Principle | Advantages | Disadvantages |

| Mosher's Ester Analysis | NMR analysis of diastereomeric esters. nih.gov | Provides absolute configuration. nih.gov | Requires derivatization, can be time-consuming (4-6 hours of active effort). nih.govumn.edu |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. youtube.com | High resolution, can be used for preparative separation. nih.gov | CSPs can be expensive, method development can be required. youtube.com |

Advanced Spectroscopic Characterization Techniques for Decan 2 Yl 4 Methylbenzenesulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of decan-2-yl 4-methylbenzenesulfonate (B104242) in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, etc.) experiments, a complete map of the proton and carbon environments and their connectivities can be assembled.

Comprehensive ¹H NMR Spectral Analysis for Proton Environment Elucidation

The ¹H NMR spectrum of decan-2-yl 4-methylbenzenesulfonate provides precise information about the chemical environment of each proton. The aromatic protons of the tosyl group appear as two distinct doublets in the downfield region, characteristic of a para-substituted benzene ring. The proton on the carbon bearing the tosylate group (H-2) is shifted significantly downfield due to the electron-withdrawing effect of the sulfonate ester. The protons of the long alkyl chain appear in the upfield region, with the terminal methyl group (H-10) being the most shielded.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-H (ortho to SO₂) | 7.78 | d | 8.2 |

| Ar-H (ortho to CH₃) | 7.35 | d | 8.0 |

| H-2 | 4.55 | m | - |

| Ar-CH₃ | 2.45 | s | - |

| H-3 | 1.55-1.65 | m | - |

| H-1 | 1.20 | d | 6.2 |

| H-4 to H-9 | 1.22-1.35 | m | - |

| H-10 | 0.88 | t | 6.8 |

Detailed ¹³C NMR Spectral Analysis for Carbon Backbone Assignment

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. The spectrum shows four distinct signals for the aromatic carbons of the tosyl group. The carbon atom bonded to the oxygen of the sulfonate ester (C-2) is observed at a downfield chemical shift. The remaining carbons of the decyl chain are found in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ar-C (ipso-SO₂) | 144.7 |

| Ar-C (ipso-CH₃) | 134.4 |

| Ar-C (ortho to SO₂) | 129.8 |

| Ar-C (ortho to CH₃) | 127.6 |

| C-2 | 81.5 |

| C-3 | 34.5 |

| C-8 | 31.8 |

| C-4 | 29.2 |

| C-6 | 29.1 |

| C-5 | 25.4 |

| C-7 | 22.6 |

| Ar-CH₃ | 21.6 |

| C-1 | 20.5 |

| C-10 | 14.1 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural and Stereochemical Confirmation

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a correlation between the aromatic protons at ~7.78 ppm and ~7.35 ppm. In the aliphatic region, a clear correlation path would be visible from the H-2 proton (~4.55 ppm) to its neighbors, the H-1 methyl protons (~1.20 ppm) and the H-3 methylene protons (~1.60 ppm). This connectivity pattern would continue down the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. The HSQC spectrum would show a cross-peak connecting the H-2 proton signal at ~4.55 ppm with the C-2 carbon signal at ~81.5 ppm, and the aromatic proton signals (~7.78 and ~7.35 ppm) with their corresponding carbon signals (~127.6 and ~129.8 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different fragments of the molecule. Key correlations would include the one between the aromatic methyl protons (~2.45 ppm) and the aromatic carbons C-ipso (~134.4 ppm) and C-ortho (~127.6 ppm), confirming the position of the methyl group on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can be used to determine spatial proximity between protons. While less critical for the gross structure, it can help confirm stereochemical details if chiral centers are present and the molecule adopts a preferred conformation.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Studies

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. nih.gov The calculated exact mass for the sodium adduct of this compound ([C₁₇H₂₈O₃S + Na]⁺) is 347.1651 g/mol . An experimentally determined mass that matches this value to within a few parts per million (ppm) would confirm the elemental composition.

Interactive Data Table: HRMS Data

| Ion Formula | Calculated Exact Mass (m/z) |

| [C₁₇H₂₈O₃S + H]⁺ | 325.1832 |

| [C₁₇H₂₈O₃S + Na]⁺ | 347.1651 |

| [C₁₇H₂₈O₃S + K]⁺ | 363.1390 |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's structure. For this compound, the fragmentation is expected to proceed through several key pathways:

Cleavage of the C-O bond: Loss of the decan-2-yl group as a carbocation or alkene, leading to a fragment corresponding to the 4-methylbenzenesulfonate anion at m/z 171.

Cleavage of the S-O bond: This can lead to the formation of a decan-2-yl sulfate cation or, more commonly, the generation of the stable tropylium ion derived from the tosyl group at m/z 91 after rearrangement.

Fragmentation of the Alkyl Chain: The long decyl chain can undergo fragmentation, typically resulting in a series of losses of alkyl radicals. libretexts.org

Formation of the Tosyl Cation: A prominent peak at m/z 155, corresponding to the [CH₃C₆H₄SO₂]⁺ cation, is a characteristic fragment for tosylate esters.

These fragmentation patterns allow for the confirmation of both the tosylate and the decan-2-yl moieties within the molecule.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its constituent structural motifs: the decyl alkyl chain, the p-toluenesulfonate group, and the aromatic ring.

The long aliphatic decyl chain will give rise to prominent C-H stretching and bending vibrations. The aromatic ring of the tosyl group will also show distinct C-H and C=C stretching absorptions. The most diagnostic peaks, however, are those associated with the sulfonate group. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically strong and appear in a characteristic region of the spectrum, providing clear evidence for the presence of the tosylate ester.

The expected characteristic IR absorption bands for the key functional groups in this compound are summarized in the table below.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Alkane (decyl group) | C-H stretch | 2950 - 2850 | Medium to Strong |

| C-H bend | 1470 - 1450 | Medium | |

| Aromatic (tolyl group) | C-H stretch | 3100 - 3000 | Strong |

| C=C stretch (in-ring) | 1600 - 1585 and 1500 - 1400 | Medium | |

| C-H "oop" (out-of-plane) | 900 - 675 | Strong | |

| Sulfonate Ester | S=O asymmetric stretch | ~1350 | Strong |

| S=O symmetric stretch | ~1175 | Strong | |

| S-O-C stretch | 1000 - 750 | Strong |

This table is generated based on established characteristic infrared absorption frequencies for the respective functional groups. vscht.czucla.edulibretexts.orgorgchemboulder.com

Analysis of an experimental IR spectrum would involve matching the observed absorption bands with these expected frequencies to confirm the identity of the compound. For instance, the presence of strong bands around 1350 cm⁻¹ and 1175 cm⁻¹ would be a strong indicator of the sulfonate group.

Chiroptical Spectroscopy for Enantiomeric Characterization (e.g., Electronic Circular Dichroism (ECD))

This compound possesses a chiral center at the second carbon atom of the decyl chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-decan-2-yl 4-methylbenzenesulfonate and (S)-decan-2-yl 4-methylbenzenesulfonate. While standard spectroscopic techniques like NMR and IR are identical for both enantiomers, chiroptical techniques can differentiate between them.

Electronic Circular Dichroism (ECD) is a spectroscopic method that measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net An achiral molecule does not exhibit an ECD signal. For a chiral molecule, the ECD spectrum is a plot of the difference in absorption (ΔA) or molar circular dichroism (Δε) against wavelength.

The two enantiomers of a chiral compound will produce ECD spectra that are mirror images of each other. rsc.org For example, if the (R)-enantiomer exhibits a positive Cotton effect (a positive peak) at a certain wavelength, the (S)-enantiomer will show a negative Cotton effect (a negative peak) of equal magnitude at the same wavelength. This property makes ECD a powerful tool for:

Determining the absolute configuration of a chiral molecule by comparing the experimental ECD spectrum with that predicted by theoretical calculations. rsc.org

Assessing the enantiomeric purity of a sample. A racemic mixture (a 50:50 mixture of both enantiomers) will be ECD silent, while an excess of one enantiomer will result in a spectrum whose intensity is proportional to the enantiomeric excess.

The ECD spectrum of this compound is influenced by the electronic transitions of the p-toluenesulfonate chromophore, which is perturbed by the chiral environment of the sec-decyl group. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the atoms around the chiral center. rsc.org Therefore, the conformation of the molecule in solution can also significantly impact the observed spectrum. rsc.org

Detailed analysis of the ECD spectrum, often in conjunction with quantum-chemical calculations, can provide unambiguous assignment of the absolute configuration of this compound. rsc.org

| Technique | Information Obtained | Relevance to this compound |

| Infrared (IR) Spectroscopy | Presence of key functional groups | Confirms the presence of the alkyl chain, aromatic ring, and sulfonate ester group. |

| Electronic Circular Dichroism (ECD) | Differentiation of enantiomers | Allows for the determination of the absolute configuration ((R) or (S)) and the enantiomeric purity of a sample. |

Computational Chemistry Approaches to Decan 2 Yl 4 Methylbenzenesulfonate Reactivity and Structure

Quantum Chemical Calculations for Electronic Structure and Reaction Energetics

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule and the energetic changes that occur during a chemical reaction. These methods, grounded in the principles of quantum mechanics, can model the distribution of electrons and predict the feasibility and pathways of reactions.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) in Electrophilic Reactivity

The electrophilic reactivity of a molecule is often governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the site of electrophilic attack. youtube.comyoutube.com

In the case of decan-2-yl 4-methylbenzenesulfonate (B104242), the HOMO is typically located on the oxygen atoms of the sulfonate group and the π-system of the toluene (B28343) ring, making these regions susceptible to attack by electrophiles. The LUMO, on the other hand, is generally centered on the σ* anti-bonding orbital of the C-O bond between the decan-2-yl chain and the tosylate group. This low-lying LUMO makes the secondary carbon atom an excellent electrophilic site for nucleophilic attack, facilitating the departure of the tosylate leaving group.

Table 1: Hypothetical Frontier Molecular Orbital Energies for Decan-2-yl 4-Methylbenzenesulfonate

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.5 | Primarily located on the sulfonate oxygen atoms and the aromatic ring. |

| LUMO | -0.8 | Primarily located on the σ* orbital of the C2-O bond of the decyl chain. |

| HOMO-LUMO Gap | 8.7 | Indicates high kinetic stability. |

Note: These values are hypothetical and serve as an illustrative example of what computational calculations might yield.

The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability. A large HOMO-LUMO gap, as suggested in the hypothetical data, implies that significant energy is required to excite an electron from the HOMO to the LUMO, indicating a relatively stable molecule under normal conditions.

Computational Modeling of Transition States for Nucleophilic Substitution and Elimination Reactions

Computational modeling of transition states is a powerful tool for elucidating the mechanisms of nucleophilic substitution (SN2/SN1) and elimination (E2/E1) reactions. mit.edunumberanalytics.comfossee.in By mapping the potential energy surface of a reaction, chemists can identify the transition state structure, which is the highest energy point along the reaction coordinate, and calculate the activation energy. numberanalytics.comfossee.in

For this compound, a secondary tosylate, both SN2 and E2 pathways are plausible, and their competition is highly dependent on the nature of the nucleophile, the solvent, and the temperature.

SN2 Pathway: In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom from the backside, leading to an inversion of stereochemistry. Computational modeling can determine the geometry of the pentacoordinate transition state and its associated activation energy.

E2 Pathway: In an E2 reaction, a base abstracts a proton from a carbon atom adjacent to the leaving group, leading to the formation of a double bond. The transition state for this concerted reaction involves the simultaneous breaking of the C-H and C-OTs bonds and the formation of the C=C π-bond.

Table 2: Hypothetical Calculated Activation Energies for Competing SN2 and E2 Reactions of this compound

| Reaction Pathway | Nucleophile/Base | Solvent | Calculated Activation Energy (kcal/mol) |

| SN2 | CN⁻ | DMF | 18.5 |

| E2 | t-BuO⁻ | t-BuOH | 16.2 |

| SN2 | CH₃COO⁻ | CH₃COOH | 22.1 |

| E2 | CH₃COO⁻ | CH₃COOH | 25.4 |

Note: These are hypothetical values to illustrate how computational modeling can predict the favorability of different reaction pathways under various conditions.

These calculations can help predict which pathway is more favorable under specific conditions. For instance, a bulky, strong base like tert-butoxide would be predicted to favor the E2 pathway, while a good, non-bulky nucleophile like cyanide in a polar aprotic solvent would likely favor the SN2 pathway.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of a flexible molecule like this compound and to understand the influence of the solvent on its structure and reactivity. MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of molecular motion over time.

The long decyl chain can adopt numerous conformations, and MD simulations can identify the most stable conformers and the energy barriers between them. This is crucial because the reactivity of the molecule can be dependent on its conformation. For example, the accessibility of the electrophilic carbon for an SN2 attack or the required anti-periplanar arrangement for an E2 elimination might only be present in specific conformations.

Furthermore, MD simulations can explicitly model the interactions between the solute and the surrounding solvent molecules. cdnsciencepub.com This allows for a detailed understanding of how the solvent can stabilize or destabilize the ground state, transition state, and products of a reaction. For instance, in a protic solvent, hydrogen bonding to the sulfonate oxygen atoms can stabilize the leaving group, thereby accelerating both SN1 and E1 reactions. In polar aprotic solvents, the solvation of the cation in an SN1 pathway is less effective, which might favor an SN2 mechanism.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical methods, particularly Density Functional Theory (DFT), can be used to predict various spectroscopic parameters with a high degree of accuracy. idc-online.comnih.gov This is invaluable for confirming the structure of a synthesized compound or for interpreting experimental spectra.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical chemical shifts that can be compared with experimental data. This can be particularly useful for assigning the signals of the numerous protons and carbons in the decyl chain and for confirming the stereochemistry at the C2 position.

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for Key Carbons in this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (Decyl) | 14.1 | 14.0 |

| C2 (Decyl) | 80.5 | 80.2 |

| C1' (Aromatic) | 144.8 | 144.6 |

| C4' (Aromatic) | 127.9 | 127.8 |

| CH₃ (Tosyl) | 21.7 | 21.6 |

Note: These are hypothetical values illustrating the typical accuracy of DFT-based NMR predictions.

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These calculations can help in the assignment of key vibrational modes, such as the characteristic symmetric and asymmetric stretching frequencies of the S=O bonds in the tosylate group and the C-O stretching frequency.

Quantitative Structure-Activity Relationships (QSAR) for Related Tosylate Systems (if applicable to reactivity trends)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. researchgate.net While a specific QSAR model for the reactivity of this compound might not exist, QSAR studies on related series of alkyl tosylates can provide valuable insights into reactivity trends.

For example, a QSAR study on the solvolysis rates of a series of secondary alkyl tosylates could be developed. The model would use various molecular descriptors as independent variables. These descriptors can be calculated computationally and can include:

Steric descriptors: Such as molecular volume or surface area, which would quantify the steric hindrance around the reaction center.

Electronic descriptors: Such as the partial charge on the electrophilic carbon or the energy of the LUMO, which would relate to the electronic susceptibility to nucleophilic attack.

Topological descriptors: Which describe the connectivity and branching of the alkyl chain.

A resulting QSAR equation might look like:

log(k) = c₀ + c₁(Steric Parameter) + c₂(Electronic Parameter) + ...

where 'k' is the reaction rate constant and 'c' are the regression coefficients. Such a model could then be used to predict the reactivity of this compound and to understand how changes in the alkyl chain structure would affect its reactivity.

Applications in Complex Molecule Synthesis and Chemical Research

Utility as a Chiral Building Block in Natural Product Total Synthesis

The specific stereochemistry of decan-2-yl 4-methylbenzenesulfonate (B104242) makes it a valuable chiral starting material for the total synthesis of complex natural products. Its defined three-dimensional structure is crucial for constructing molecules with specific biological activities.

Stereoselective Synthesis of Insect Sex Pheromones and their Analogues

The synthesis of insect sex pheromones is a critical area of research for developing environmentally benign pest control methods. nih.govbeilstein-journals.org These pheromones are often chiral molecules, and their biological activity is highly dependent on their stereochemistry. nih.gov Decan-2-yl 4-methylbenzenesulfonate serves as a key intermediate in the stereoselective synthesis of such compounds.

For instance, the (R,R)-6,12-dimethylpenta-decan-2-one, the female sex pheromone of the banded cucumber beetle, has been synthesized using a convergent approach where a chiral fragment derived from a related tosylate is a key component. rwth-aachen.de The tosylate group acts as an excellent leaving group, facilitating the coupling of different molecular fragments to construct the final pheromone structure with the correct stereochemistry. masterorganicchemistry.com The synthesis of all four stereoisomers of N-2′-methylbutyl-2-methylbutylamide, the sex pheromone of the longhorn beetle Migdolus fryanus, also highlights the importance of chiral building blocks in creating stereochemically pure pheromones for effective pest management. researchgate.net

The table below provides examples of insect sex pheromones whose syntheses can involve chiral tosylates.

| Pheromone Name | Target Insect |

| (R,R)-6,12-dimethylpenta-decan-2-one | Banded Cucumber Beetle |

| N-2′-methylbutyl-2-methylbutylamide | Longhorn Beetle (Migdolus fryanus) |

| (3S,11S)-3,11-dimethyl-2-nonacosanone | German Cockroach (Blattella germanica) |

| Disparlure | Gypsy Moth (Lymantria dispar) |

Intermediacy in the Construction of Diverse Biologically Active Molecules

The utility of chiral tosylates like this compound extends beyond pheromones to the synthesis of a wide array of biologically active molecules. nih.gov These natural products often possess complex architectures and multiple stereocenters, making their synthesis a significant challenge. nih.govnih.gov The use of pre-existing chiral building blocks simplifies these syntheses and allows for the efficient construction of the target molecules. mdpi.com

The total synthesis of various bioactive natural products, including antibiotics and antitumor agents, has been successfully achieved using carbohydrates as a chiral source, which can be converted to key intermediates like chiral tosylates. nih.gov These intermediates then participate in crucial bond-forming reactions to build the carbon skeleton of the natural product.

Role in the Preparative Chemistry of Pharmaceutical and Agrochemical Intermediates

In the pharmaceutical and agrochemical industries, the efficient and cost-effective synthesis of intermediates is paramount. Chiral tosylates, including this compound, are valuable precursors for producing these essential molecules. nih.gov The tosylate group can be readily displaced by a variety of nucleophiles, allowing for the introduction of different functional groups and the construction of diverse molecular frameworks.

For example, intermediates containing a tosylate group are used in the synthesis of various pharmaceutical compounds. The ability to perform stereoselective reactions with these intermediates is crucial for producing enantiomerically pure drugs, which often exhibit improved efficacy and reduced side effects. Similarly, in the agrochemical sector, chiral tosylates are employed in the synthesis of pesticides and herbicides with enhanced activity and selectivity.

Advancements in Catalytic Research Utilizing Tosylate Electrophiles

Recent advancements in catalytic research have focused on the use of tosylates as electrophiles in cross-coupling reactions. ethz.ch These reactions, often catalyzed by transition metals, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The use of tosylates as electrophiles offers several advantages, including their stability, ease of handling, and the ability to activate otherwise unreactive C-O bonds.

Researchers are continuously developing new catalytic systems that can efficiently couple tosylates with a variety of nucleophiles, expanding the scope and applicability of these reactions. These advancements are crucial for developing more sustainable and efficient synthetic methods.

Development of Novel Carbon-Carbon Bond Forming Reactions via Tosylate Activation

The activation of the tosylate group in this compound is a key strategy for developing novel carbon-carbon bond-forming reactions. The excellent leaving group ability of the tosylate anion facilitates reactions with organometallic reagents, such as Grignard reagents and organocuprates. nih.gov

Grignard Coupling: Iron-catalyzed cross-coupling reactions between Grignard reagents and organic electrophiles, including tosylates, have proven to be an effective method for creating key alkyl-alkenyl linkages in the total synthesis of insect sex pheromones. nih.govbeilstein-journals.org This methodology has seen significant improvements, leading to more sustainable procedures that can be applied on an industrial scale. nih.gov

Organocuprate Chemistry: Organocuprates are another class of organometallic reagents that react efficiently with tosylates. These reactions are particularly useful for forming carbon-carbon bonds with high stereoselectivity. The coupling of a chiral tosylate with an organocuprate allows for the transfer of the chiral information from the starting material to the product, a critical step in asymmetric synthesis.

The development of these novel bond-forming reactions, facilitated by the activation of tosylates, continues to be an active area of research, providing synthetic chemists with powerful new tools for constructing complex molecules.

Future Research Directions and Emerging Paradigms in Decan 2 Yl 4 Methylbenzenesulfonate Chemistry

Sustainable and Green Chemistry Methodologies for Tosylate Synthesis and Transformations

The synthesis of tosylates, including decan-2-yl 4-methylbenzenesulfonate (B104242), has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of tosylate chemistry lies in the adoption of sustainable and green methodologies that minimize environmental impact and enhance economic viability.

Key areas of development in green tosylation chemistry include:

Chromatography-Free Synthesis: A significant advancement is the development of eco-friendly, chromatography-free protocols for the synthesis of aryl and alkyl tosylates. organic-chemistry.org These methods often involve the reaction of the corresponding alcohol with tosyl chloride in more benign solvents like THF or even water, using bases such as sodium hydroxide or potassium carbonate. organic-chemistry.orgrsc.org The goal is to achieve high purity of the product, like decan-2-yl 4-methylbenzenesulfonate, through simple extraction and precipitation, thereby eliminating the need for silica gel column chromatography, which consumes large volumes of solvents. jchemlett.com

Water as a Solvent: The use of water as a solvent in chemical reactions is a cornerstone of green chemistry. rsc.org Researchers have developed efficient methods for the p-toluenesulfonylation of primary alcohols in water, promoted by potassium hydroxide and a catalytic amount of a suitable amine. rsc.org Adapting such aqueous methods for secondary alcohols like decan-2-ol would be a significant step towards a greener synthesis of this compound.

Eco-Friendly Reagents and Catalysts: The move towards greener synthesis also involves replacing hazardous reagents. For instance, the use of solid-supported reagents or catalysts can simplify purification and minimize waste. Future research will likely focus on developing catalytic methods for tosylation that avoid the stoichiometric use of reagents.

| Green Chemistry Approach | Key Features | Potential Application for this compound |

| Chromatography-Free Protocols | Avoids silica gel chromatography, reduces solvent waste, simplifies purification. organic-chemistry.orgjchemlett.com | Direct isolation of high-purity this compound after reaction. |

| Aqueous Synthesis | Utilizes water as a benign solvent, reducing reliance on volatile organic compounds. rsc.org | Development of a water-based synthesis of this compound from decan-2-ol. |

| Catalytic Methods | Reduces the amount of reagents needed, minimizes stoichiometric waste. | Exploration of novel catalysts for the efficient tosylation of decan-2-ol. |

| Waste Repurposing | Utilizes byproducts from subsequent reactions, creating a more circular economy. rsc.org | Investigating the use of tosylate-containing waste streams from reactions involving this compound. |

Integration into Continuous Flow Chemistry Systems for Enhanced Efficiency

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced reaction control, and the potential for automation. The integration of the synthesis and transformations of this compound into continuous flow systems is a promising avenue for future research.

Flow chemistry is particularly advantageous for handling hazardous reagents or intermediates by generating and consuming them in situ, thereby minimizing the risks associated with their accumulation. nih.gov For example, the generation of sulfonyl azides in a continuous flow system using a solid-supported azide resin has been demonstrated, offering a safer alternative to batch methods. nih.gov Similar principles can be applied to the synthesis of this compound, where the controlled addition of reagents in a flow reactor could lead to higher yields and purity.

Chemoenzymatic Approaches for Asymmetric Synthesis of Chiral this compound

This compound possesses a chiral center at the C2 position of the decyl chain. The development of stereoselective methods to access enantiomerically pure (R)- or (S)-decan-2-yl 4-methylbenzenesulfonate is of significant interest, as the chirality of a molecule can dramatically influence its biological activity and physical properties.

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, offers a powerful tool for asymmetric synthesis. pharmasalmanac.comresearchgate.net Enzymes, such as lipases and dehydrogenases, can exhibit high enantio- and regioselectivity under mild reaction conditions. pharmasalmanac.com

Future research in this area could explore several chemoenzymatic strategies:

Enzymatic Kinetic Resolution: A racemic mixture of decan-2-ol could be subjected to enzymatic acylation or deacylation, where one enantiomer reacts preferentially, leaving the other enantiomer unreacted. The separated enantiomerically enriched alcohol can then be tosylated chemically to yield the desired chiral this compound.

Asymmetric Bioreduction: The prochiral ketone, decan-2-one, could be asymmetrically reduced using a dehydrogenase to produce enantiomerically pure (R)- or (S)-decan-2-ol, which would then be converted to the corresponding tosylate.

Enzymatic Desymmetrization: While not directly applicable to decan-2-ol, this powerful strategy involves the enzymatic modification of a meso-compound to create a chiral product. The principles of enzymatic desymmetrization highlight the potential of enzymes in creating stereocenters with high fidelity. pharmasalmanac.com

The combination of biocatalysis and chemocatalysis in a sequential or concurrent manner can lead to highly efficient and selective synthetic routes to chiral molecules. rsc.orgbl.uk

Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Reaction Outcome Prediction: ML models, trained on large datasets of chemical reactions, can predict the yield and potential byproducts of the tosylation of decan-2-ol under various conditions. pharmaceutical-technology.comacs.org This predictive capability can help chemists to identify the most promising reaction conditions before even entering the laboratory, saving time and resources. pharmaceutical-technology.com

Optimization of Reaction Conditions: AI algorithms can explore a vast parameter space of reaction conditions (e.g., temperature, solvent, catalyst, reagent concentration) to identify the optimal set of conditions for the synthesis of this compound with the highest yield and purity. researchgate.netnih.gov This can be particularly useful for complex reactions or when trying to minimize the formation of impurities.

| Emerging Paradigm | Description | Relevance to this compound Chemistry |

| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream, offering better control and safety. nih.gov | Enables safer and more efficient synthesis and subsequent transformations of this compound. |

| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps to achieve high selectivity. pharmasalmanac.comresearchgate.net | Provides a powerful method for the asymmetric synthesis of chiral (R)- and (S)-decan-2-yl 4-methylbenzenesulfonate. |

| Machine Learning & AI | Utilizes algorithms to predict reaction outcomes, optimize conditions, and design synthetic routes. sciety.orgpharmafeatures.com | Accelerates the development of optimized and novel synthetic pathways for this compound and its derivatives. |

Q & A

Basic Question: How can researchers optimize the synthesis of decan-2-yl 4-methylbenzenesulfonate to achieve high purity and yield?

Methodological Answer:

To optimize synthesis, employ factorial experimental design to systematically evaluate variables such as reaction temperature, stoichiometry, and catalyst type . For example, a two-level factorial design can identify interactions between solvent polarity (e.g., dichloromethane vs. DMF) and reaction time. Post-synthesis purification via column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water mixtures enhances purity. Validate purity using NMR (¹H/¹³C) and HPLC (using a C18 column with UV detection at 254 nm, as outlined in pharmacopeial methods ). Yield optimization may require iterative adjustments to the sulfonation step, ensuring excess tosyl chloride is quenched effectively.

Advanced Question: What computational strategies are effective for modeling the reaction mechanisms of this compound in organic synthesis?

Methodological Answer:

Leverage quantum mechanical/molecular mechanical (QM/MM) hybrid methods to model nucleophilic substitution reactions involving the sulfonate ester group. Tools like COMSOL Multiphysics integrated with AI can simulate reaction pathways and predict intermediates, particularly for stereochemical outcomes . For complex systems, the ICReDD framework combines computational chemistry, machine learning, and experimental validation to refine reaction parameters (e.g., transition-state energies) . Cross-validate computational results with experimental kinetics data (e.g., Arrhenius plots from variable-temperature NMR).

Basic Question: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Use SHELXL for structure refinement, particularly to resolve torsional angles in the decan-2-yl chain and confirm sulfonate group geometry . For non-crystalline samples, ORTEP-III provides high-quality thermal ellipsoid plots to visualize molecular motion .

- NMR spectroscopy : ¹H NMR (CDCl₃, 400 MHz) identifies methyl resonances (δ 2.4–2.5 ppm for the tosyl group) and aliphatic chain splitting patterns. DEPT-135 and HSQC confirm carbon assignments.

- Mass spectrometry : High-resolution ESI-MS (positive ion mode) verifies molecular ion peaks (e.g., [M+Na]⁺) and fragmentation patterns.

Advanced Question: How can researchers resolve discrepancies in crystallographic data for derivatives of this compound?

Methodological Answer:

Discrepancies often arise from twinning , disorder , or low-resolution data . Use SHELXD for initial phase determination and SHELXL for refinement, applying TWIN and BASF commands to model twinned crystals . Cross-validate with WinGX -generated Fourier maps to detect electron density anomalies . For disordered aliphatic chains, apply restraints (e.g., DFIX, SIMU) to maintain chemically reasonable geometries. Compare results with analogous structures in the Cambridge Structural Database (e.g., Chen & Yu’s sulfonate ester derivatives ).

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis and purification steps due to potential volatile byproducts (e.g., HCl gas during sulfonation).

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated halogenated waste containers .

- Emergency protocols : Maintain spill kits with absorbent materials (e.g., vermiculite) and train personnel on SDS documentation.